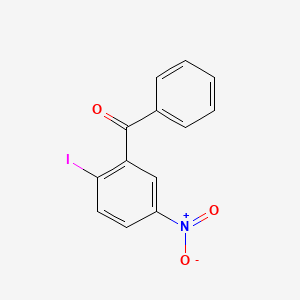
(2-Iodo-5-nitro-phenyl)-phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-iodo-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8INO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with iodine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-5-nitrophenyl)(phenyl)methanone typically involves the iodination and nitration of benzophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where benzophenone is treated with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of (2-iodo-5-nitrophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-iodo-5-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an aniline derivative.
Reduction Reactions: Reduction of the nitro group yields (2-amino-5-iodophenyl)(phenyl)methanone.
Oxidation Reactions: Oxidation products vary but may include compounds with additional oxygen-containing functional groups.
科学的研究の応用
(2-iodo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-iodo-5-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodo groups can influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
(2-amino-5-nitrophenyl)(phenyl)methanone: Similar structure but with an amino group instead of an iodo group.
(2-chloro-5-nitrophenyl)(phenyl)methanone: Contains a chloro group instead of an iodo group.
(2-bromo-5-nitrophenyl)(phenyl)methanone: Contains a bromo group instead of an iodo group.
Uniqueness
(2-iodo-5-nitrophenyl)(phenyl)methanone is unique due to the presence of both iodo and nitro groups, which confer distinct chemical properties. The iodo group is a good leaving group in substitution reactions, while the nitro group is electron-withdrawing, affecting the compound’s reactivity and stability.
This detailed article provides a comprehensive overview of (2-iodo-5-nitrophenyl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H8INO3 |
|---|---|
分子量 |
353.11 g/mol |
IUPAC名 |
(2-iodo-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8INO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H |
InChIキー |
ZPNYGGSYJAJOIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


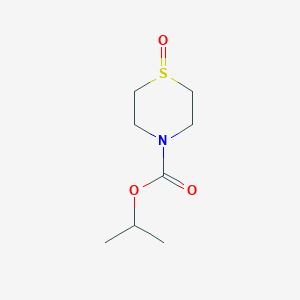
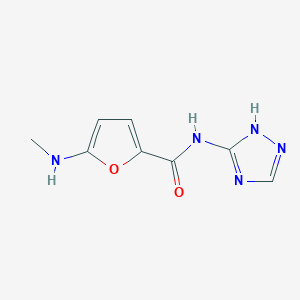

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)

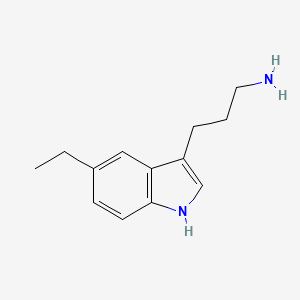
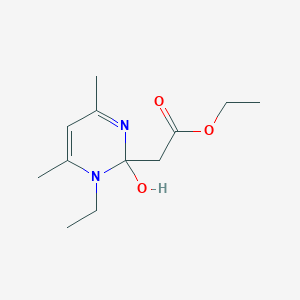
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)

![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
